
1-(4-Methyl-1,3-thiazol-2-YL)azepane
Overview
Description
1-(4-Methyl-1,3-thiazol-2-YL)azepane is a chemical compound with the molecular formula C10H16N2S and a molecular weight of 196.32 . It is a member of the thiazole family, which are aromatic five-membered heterocycles containing one sulfur and one nitrogen atom .
Molecular Structure Analysis
The molecular structure of 1-(4-Methyl-1,3-thiazol-2-YL)azepane is characterized by a thiazole ring, which is a five-membered ring containing three carbon atoms, one sulfur atom, and one nitrogen atom . The thiazole ring is planar, and its aromaticity is characterized by the delocalization of a lone pair of π-electrons of the sulfur atom .Physical And Chemical Properties Analysis
1-(4-Methyl-1,3-thiazol-2-YL)azepane has a molecular weight of 196.32 . More specific physical and chemical properties, such as solubility, boiling point, and specific gravity, are not provided in the search results.Scientific Research Applications
Antioxidant Activity
Thiazole derivatives have been found to act as antioxidants . Antioxidants are substances that can prevent or slow damage to cells caused by free radicals, unstable molecules that the body produces as a reaction to environmental and other pressures.
Analgesic Activity
Thiazole compounds have been reported to have analgesic (pain-relieving) properties . They could potentially be used in the development of new pain medications.
Anti-inflammatory Activity
Thiazole derivatives have been found to exhibit anti-inflammatory effects . This makes them potential candidates for the development of drugs to treat conditions characterized by inflammation.
Antimicrobial Activity
Thiazole compounds have been found to have antimicrobial properties . They could be used in the development of new antimicrobial agents to combat resistant strains of bacteria and other microbes.
Antifungal Activity
Some thiazole derivatives have demonstrated antifungal activities . They could potentially be used in the development of new antifungal medications.
Antiviral Activity
Thiazole compounds have been found to have antiviral properties . This suggests potential applications in the development of antiviral drugs.
Antitumor or Cytotoxic Activity
Thiazole derivatives have been found to have antitumor or cytotoxic activities . They could potentially be used in the development of new cancer treatments .
Neuroprotective Activity
Thiazole compounds have been found to have neuroprotective effects . This suggests potential applications in the treatment of neurodegenerative diseases.
properties
IUPAC Name |
2-(azepan-1-yl)-4-methyl-1,3-thiazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H16N2S/c1-9-8-13-10(11-9)12-6-4-2-3-5-7-12/h8H,2-7H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PRQXADOOORIULT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CSC(=N1)N2CCCCCC2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16N2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901254916 | |
| Record name | Hexahydro-1-(4-methyl-2-thiazolyl)-1H-azepine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901254916 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
196.31 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-Methyl-1,3-thiazol-2-YL)azepane | |
CAS RN |
1160264-31-2 | |
| Record name | Hexahydro-1-(4-methyl-2-thiazolyl)-1H-azepine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1160264-31-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Hexahydro-1-(4-methyl-2-thiazolyl)-1H-azepine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901254916 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



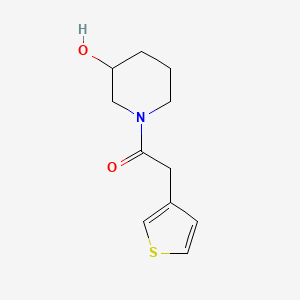
![6-{[(2-Chloro-6-fluorophenyl)methyl]amino}-1,2,3,4-tetrahydroquinolin-2-one](/img/structure/B1451931.png)

![Methyl 1-benzyl-4-(3-methyl-3H-imidazo[4,5-b]pyridin-6-yl)pyrrolidine-3-carboxylate](/img/structure/B1451933.png)
![1-(4-Methoxybenzyl)-6-((trimethylsilyl)ethynyl)-1H-pyrido[2,3-b][1,4]oxazin-2(3H)-one](/img/structure/B1451935.png)
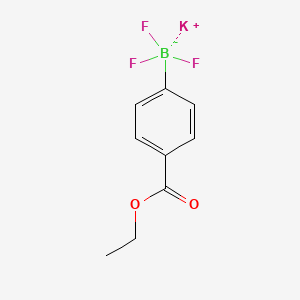
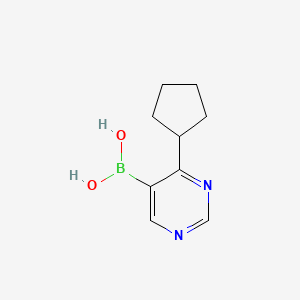
![Methyl 7-cyclopropyl-1-ethyl-2-mercapto-4-oxo-1,4-dihydropyrido[2,3-d]pyrimidine-5-carboxylate](/img/structure/B1451939.png)
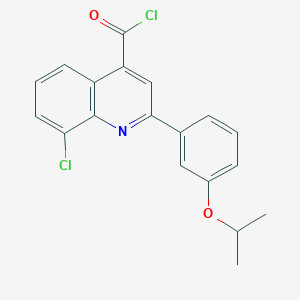

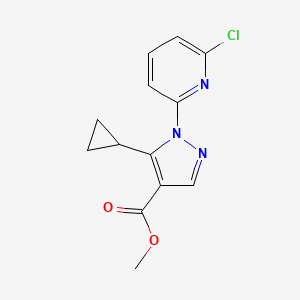


![5-Chloro-2-[(2,4-dichlorobenzyl)oxy]benzoyl chloride](/img/structure/B1451952.png)